1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine
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Overview
Description
1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine, also known by its chemical formula C₁₆H₁₄F₃N₃O₄S, is a compound that combines a piperazine ring with fluorinated aromatic groups. Its structure includes a sulfonyl group (SO₂) and a fluorobenzyl moiety. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common route starts with the reaction of 4-fluorobenzylamine with 2,5-difluorobenzoyl chloride, followed by cyclization with piperazine. The sulfonyl group is introduced later in the process.
Reaction Conditions::Step 1: Formation of 4-fluorobenzylamine
Step 2: 2,5-Difluorobenzoyl Chloride Formation
Step 3: Piperazine Cyclization
Step 4: Sulfonylation
Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scalability. Consult specialized literature for detailed protocols.
Chemical Reactions Analysis
Reactions::
Oxidation: The sulfonyl group can undergo oxidation reactions.
Substitution: The fluorine atoms on the benzyl and sulfonyl groups are susceptible to substitution reactions.
Reduction: Reduction of the nitro group (if present) to an amino group.
Base: Triethylamine (for cyclization).
Sulfonylation Reagent: Chlorosulfonic acid.
Reduction Agent: Hydrogen gas with a catalyst (e.g., palladium on carbon).
- The desired product is 1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine.
- By-products may include regioisomers or side reactions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated as potential drugs due to its unique structure.
Chemistry: Used as a building block for synthesizing other molecules.
Biology: Studied for its effects on biological targets.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While no direct analogs exist, related compounds include:
Properties
Molecular Formula |
C17H17F3N2O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-[(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H17F3N2O2S/c18-14-3-1-13(2-4-14)12-21-7-9-22(10-8-21)25(23,24)17-11-15(19)5-6-16(17)20/h1-6,11H,7-10,12H2 |
InChI Key |
OVZJPSUMGWOGTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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